o-Nitrophenyl-D-Cellobioside Heptaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Nitrophenyl-D-Cellobioside Heptaacetate is a chemically modified disaccharide often used as a substrate to assess β-glucosidase activity. It incorporates an o-nitrophenyl group, serving as a chromogenic marker for the enzymatic breakdown of cellobiose . The compound has a molecular formula of C32H39NO20 and a molecular weight of 757.65 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Nitrophenyl-D-Cellobioside Heptaacetate typically involves the acetylation of o-Nitrophenyl-D-Cellobioside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: o-Nitrophenyl-D-Cellobioside Heptaacetate primarily undergoes hydrolysis reactions, especially when used as a substrate for β-glucosidase. The hydrolysis results in the cleavage of the glycosidic bond, releasing o-nitrophenol and cellobiose derivatives.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucosidase under aqueous conditions.
Acetylation: Acetic anhydride and pyridine for the initial synthesis.
Major Products Formed:
Hydrolysis: o-Nitrophenol and cellobiose derivatives.
Acetylation: this compound.
Scientific Research Applications
o-Nitrophenyl-D-Cellobioside Heptaacetate is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate to study enzyme kinetics and mechanisms of β-glucosidase.
Biology: To assess the activity of β-glucosidase in various biological samples.
Mechanism of Action
The compound acts as a substrate for β-glucosidase, an enzyme that catalyzes the hydrolysis of β-glucosidic bonds. The o-nitrophenyl group serves as a chromogenic marker, releasing o-nitrophenol upon enzymatic cleavage. This release can be quantitatively measured, providing insights into the enzyme’s activity and kinetics .
Comparison with Similar Compounds
p-Nitrophenyl-β-D-Cellobioside: Another chromogenic substrate used for similar enzymatic studies.
p-Nitrophenyl-β-D-Lactoside: Used in colorimetric assays for β-galactosidase activity.
Methylumbelliferyl-β-D-Cellobioside: A fluorogenic substrate for studying cellulase activity.
Uniqueness: o-Nitrophenyl-D-Cellobioside Heptaacetate is unique due to its specific acetylation, which enhances its stability and makes it suitable for various biochemical assays. Its chromogenic properties allow for easy detection and quantification of enzymatic activity, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C32H39NO20 |
---|---|
Molecular Weight |
757.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24+,25-,26+,27+,28-,29+,30-,31+,32+/m0/s1 |
InChI Key |
KZSYMFJBBGZUFS-MXSFRNORSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.